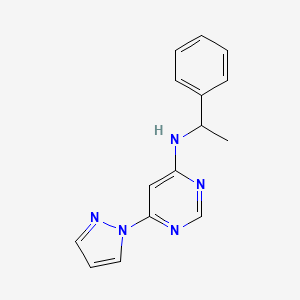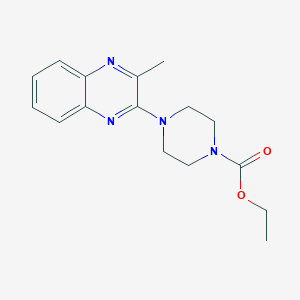![molecular formula C21H21N5O2 B12248291 3-{[1-(5-Methylpyrazine-2-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine](/img/structure/B12248291.png)
3-{[1-(5-Methylpyrazine-2-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[1-(5-Methylpyrazine-2-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridazine ring, a phenyl group, and a pyrazine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(5-Methylpyrazine-2-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridazine core, followed by the introduction of the phenyl group and the pyrazine moiety. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(5-Methylpyrazine-2-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-{[1-(5-Methylpyrazine-2-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[1-(5-Methylpyrazine-2-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **3-{[1-(5-Methylpyrazine-2-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine shares similarities with other pyridazine derivatives, such as this compound.
Other related compounds: include those with similar pyrazine or pyrrolidine moieties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H21N5O2 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
(5-methylpyrazin-2-yl)-[3-[(6-phenylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]methanone |
InChI |
InChI=1S/C21H21N5O2/c1-15-11-23-19(12-22-15)21(27)26-10-9-16(13-26)14-28-20-8-7-18(24-25-20)17-5-3-2-4-6-17/h2-8,11-12,16H,9-10,13-14H2,1H3 |
InChI Key |
NYFDXYGCIVDSKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCC(C2)COC3=NN=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazine](/img/structure/B12248213.png)
![2-cyclopropyl-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B12248220.png)
![6,7-Dimethoxy-2-[(pyridin-2-ylmethyl)sulfanyl]quinazolin-4-ol](/img/structure/B12248225.png)
![9-cyclopropyl-N-[2-methoxy-5-(trifluoromethyl)phenyl]-9H-purin-6-amine](/img/structure/B12248227.png)
![5-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-2-(cyclopentyloxy)pyridine](/img/structure/B12248230.png)

![4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidine](/img/structure/B12248253.png)
![6-[4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]-9-methyl-9H-purine](/img/structure/B12248255.png)

![6-(1H-1,2,4-triazol-1-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}pyrimidin-4-amine](/img/structure/B12248259.png)
![4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidine](/img/structure/B12248262.png)
![6-[5-(3-Chlorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12248263.png)
![4-(Piperidin-1-yl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B12248264.png)
![N-[2-(4-methoxyphenyl)ethyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B12248266.png)
